molecular formula C7H16ClNO B2851584 [1-(Aminomethyl)cyclopentyl]methanol hydrochloride CAS No. 1797333-92-6

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride

Cat. No.: B2851584
CAS No.: 1797333-92-6
M. Wt: 165.66
InChI Key: HRIWPBHLJLRULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a hydrochloride salt form of [1-(aminomethyl)cyclopentyl]methanol, which is characterized by the presence of an aminomethyl group attached to a cyclopentyl ring, with a methanol group also attached to the ring. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride involves several steps:

Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride can be compared with other similar compounds such as:

    [1-(Aminomethyl)cyclohexyl]methanol hydrochloride: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    [1-(Aminomethyl)cyclopropyl]methanol hydrochloride: This compound features a cyclopropyl ring, making it structurally different but functionally similar.

    [1-(Aminomethyl)cyclobutyl]methanol hydrochloride: This compound has a cyclobutyl ring, offering different steric and electronic properties.

The uniqueness of this compound lies in its specific ring structure, which influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

[1-(aminomethyl)cyclopentyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-7(6-9)3-1-2-4-7;/h9H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIWPBHLJLRULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.